3-methyl-N-(o-tolyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

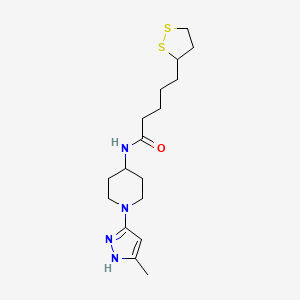

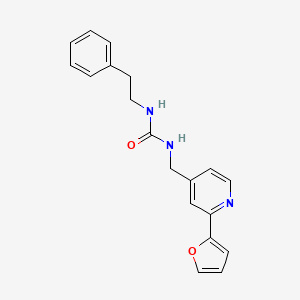

3-methyl-N-(o-tolyl)benzofuran-2-carboxamide, also known as MT2, is a synthetic compound that has gained interest in research due to its various biological activities. It is a benzofuran derivative and is ubiquitous in nature . Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of this compound is C17H15NO2 and its molecular weight is 265.312.Chemical Reactions Analysis

Benzofuran compounds undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .科学的研究の応用

Synthesis and Biological Evaluation

A significant area of research involving 3-Methyl-N-(o-tolyl)benzofuran-2-carboxamide derivatives includes their synthesis for the purpose of developing new bioactive chemical entities. Studies have evaluated these compounds for various biological activities, such as antimicrobial, anti-inflammatory, and antioxidant (DPPH radical scavenging) properties. These compounds were characterized using techniques like NMR, IR, Mass, and X-ray crystallography to understand their structure and potential applications in medicinal chemistry (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

Further extending the applications, another study synthesized a series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds underwent in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli. The research aimed at developing compounds with enhanced yields and biological efficacy, emphasizing the antimicrobial potential of benzofuran-2-carboxamide derivatives (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Metabolite Profiling and Safety

Another dimension of research explored the metabolism and safety profiling of related compounds, particularly focusing on orexin receptor antagonists for insomnia treatment. This study involved comprehensive metabolite profiling and characterization, revealing insights into the drug's elimination pathways, half-life, and principal circulating components in plasma. Such research underscores the importance of understanding the pharmacokinetics and safety profiles of benzofuran derivatives in clinical development (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Synthesis Methodologies

Studies have also focused on the synthesis methodologies of benzofuran-2-carboxamide derivatives, highlighting various techniques like microwave-assisted synthesis. These methods aim at improving the efficiency, yield, and selectivity of the synthesis process, contributing to the broader application of these compounds in medicinal chemistry and drug development (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

Molecular Docking and Biological Activities

Research involving molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives emphasizes the computational aspect of drug design. These studies provide insights into the reactivity, biological activities, and potential therapeutic applications of benzofuran derivatives through theoretical and experimental analyses, including their inhibitory effects against cancer and microbial diseases (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

作用機序

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

特性

IUPAC Name |

3-methyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-3-5-9-14(11)18-17(19)16-12(2)13-8-4-6-10-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJGQUXXAVQWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2419055.png)

![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)